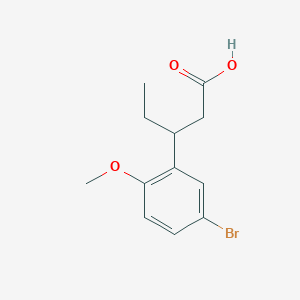
3-(5-Bromo-2-methoxyphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-2-methoxyphenyl)pentanoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 . It is commonly known as BMIPP and is a prevalent compound in research and industry.
Molecular Structure Analysis
The molecular structure of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid can be represented by the SMILES stringCCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC . This indicates that the compound contains a pentanoic acid group attached to a bromo-methoxyphenyl group.
科学的研究の応用
Synthesis and Derivative Studies
Preparation of Constituent Amino Acids in AM-Toxins : The compound has been utilized in the synthesis of L-2-amino-5-arylpentanoic acids, which are key constituents in AM-toxins. The study detailed the synthesis process involving diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate, leading to acetyl-L-Amp (L-6a) through decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).
Natural Product Isolation from Athyrium yokoscense : The compound has been isolated as a natural product from Athyrium yokoscense. It is implied that its biosynthetic pathway includes direct meta-hydroxylation of benzoic acid (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).
Biological and Pharmacological Studies
- Study on Bromophenol Derivatives : Research on the red alga Rhodomela confervoides led to the isolation of various bromophenol derivatives, including 3-(5-Bromo-2-methoxyphenyl)pentanoic acid. These compounds were analyzed for activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Chemical Synthesis and Methodology
Synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine : The compound played a role in the synthesis of these molecules, starting from 5-hydroxy-2-pentanone, which led to various biochemical applications (Maehr & Leach, 1978).
Synthesis of Unusual Aromatic L-Amino Acids : It served as a precursor in the asymmetric hydrogenation of cyclic dehydrodipeptides to prepare L-Tyr(Me) and L-Amp, which are unique aromatic L-amino acids (Aoyagi et al., 1986).
Synthesis of ONO-LB-457 : The compound was part of a study focused on synthesizing ONO-LB-457, a potent leukotriene B4 receptor antagonist (Hamri et al., 2021).
Safety and Hazards
According to the safety data sheet, 3-(5-Bromo-2-methoxyphenyl)pentanoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
作用機序
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic esters, including this compound, are known to undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process, which this compound undergoes, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b . This suggests that the compound may interact with biochemical pathways involved in the synthesis of these molecules.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The compound’s involvement in the protodeboronation process and its potential role in the synthesis of δ-®-coniceine and indolizidine 209b suggest that it may have significant effects at the molecular level .
Action Environment
The action of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
特性
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAJZRBVTFENEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

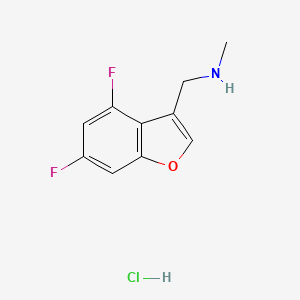
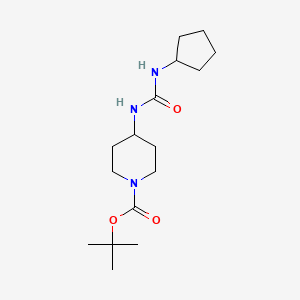
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
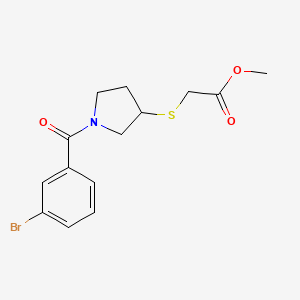

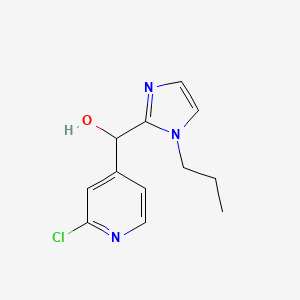
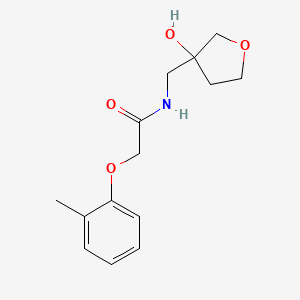
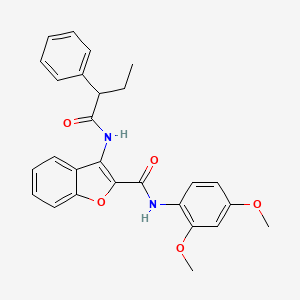


![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
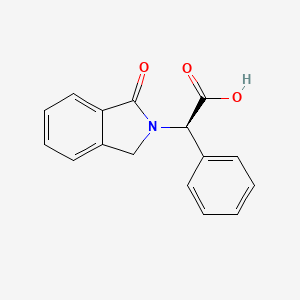
![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)